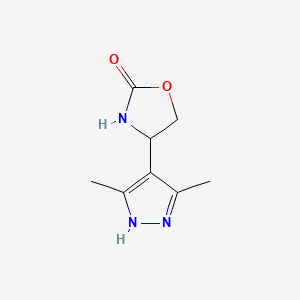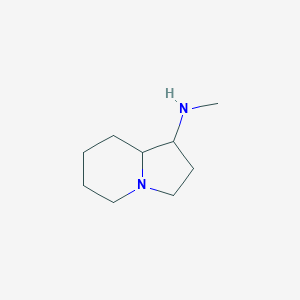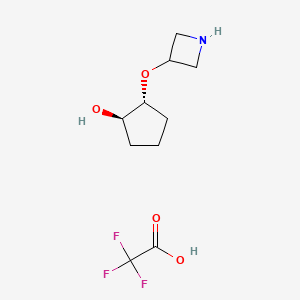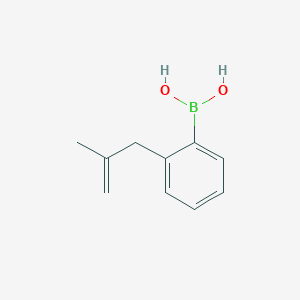
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom and a dioxoazepane ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes, such as protein degradation, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another immunomodulatory drug, lenalidomide, is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to thalidomide and lenalidomide, pomalidomide is used for its anti-cancer and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a dioxoazepane ring. This structural feature enhances its reactivity and allows for the development of novel derivatives with potentially improved therapeutic properties.
Properties
Molecular Formula |
C14H11BrN2O4 |
|---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
4-bromo-2-(2,7-dioxoazepan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrN2O4/c15-8-4-1-3-7-11(8)14(21)17(13(7)20)9-5-2-6-10(18)16-12(9)19/h1,3-4,9H,2,5-6H2,(H,16,18,19) |
InChI Key |
KXDJWOIPKLQSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)


![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)

